![molecular formula C21Cl15N3S3 B14505983 2,4,6-Tris[(pentachlorophenyl)sulfanyl]-1,3,5-triazine CAS No. 64181-67-5](/img/structure/B14505983.png)
2,4,6-Tris[(pentachlorophenyl)sulfanyl]-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris[(pentachlorophenyl)sulfanyl]-1,3,5-triazine is a chemical compound known for its unique structure and properties It consists of a triazine ring substituted with three pentachlorophenylsulfanyl groups
Preparation Methods
The synthesis of 2,4,6-Tris[(pentachlorophenyl)sulfanyl]-1,3,5-triazine typically involves the reaction of pentachlorothiophenol with cyanuric chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and an appropriate solvent, like dichloromethane. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the pentachlorophenylsulfanyl groups .
Chemical Reactions Analysis
2,4,6-Tris[(pentachlorophenyl)sulfanyl]-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,6-Tris[(pentachlorophenyl)sulfanyl]-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Mechanism of Action
The mechanism of action of 2,4,6-Tris[(pentachlorophenyl)sulfanyl]-1,3,5-triazine involves its interaction with molecular targets through its sulfanyl groups. These groups can form bonds with various biological molecules, affecting their function. The triazine ring provides a stable scaffold that can interact with different pathways, making it a versatile compound for various applications .
Comparison with Similar Compounds
Similar compounds to 2,4,6-Tris[(pentachlorophenyl)sulfanyl]-1,3,5-triazine include:
Pentachloropyridine: Another perhalogenated compound with broad applications in organic synthesis.
s-Triazine derivatives: Compounds like 2,4,6-tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine, which are used in high-energy materials.
Compared to these compounds, this compound is unique due to its specific substitution pattern and the presence of pentachlorophenylsulfanyl groups, which impart distinct chemical and physical properties.
Properties
CAS No. |
64181-67-5 |
|---|---|
Molecular Formula |
C21Cl15N3S3 |
Molecular Weight |
922.2 g/mol |
IUPAC Name |
2,4,6-tris[(2,3,4,5,6-pentachlorophenyl)sulfanyl]-1,3,5-triazine |
InChI |
InChI=1S/C21Cl15N3S3/c22-1-4(25)10(31)16(11(32)5(1)26)40-19-37-20(41-17-12(33)6(27)2(23)7(28)13(17)34)39-21(38-19)42-18-14(35)8(29)3(24)9(30)15(18)36 |
InChI Key |
IZQUFGDEEIXRCW-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)SC2=NC(=NC(=N2)SC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)SC4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



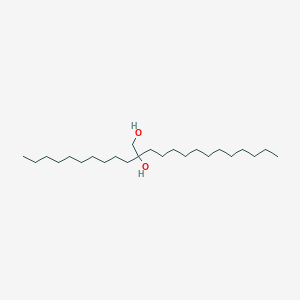
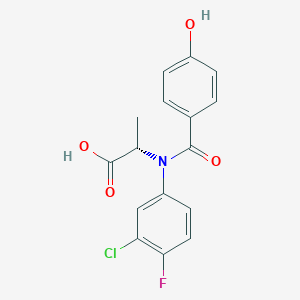

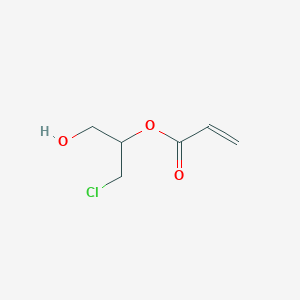

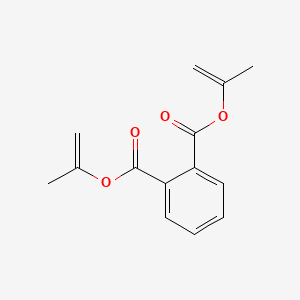
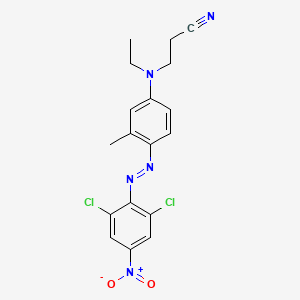
![2-Chloro-2-[(morpholin-4-yl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B14505990.png)
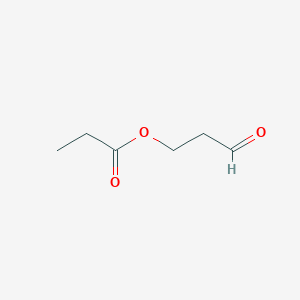
![Acetic acid, tribromo-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester](/img/structure/B14505996.png)

![(Cyclopropane-1,2,3-triyl)tris[(5-nitrofuran-2-yl)methanone]](/img/structure/B14506005.png)
phosphanium iodide](/img/structure/B14506012.png)
